

Mianserin Hydrochloride: A Versatile Tool for Probing Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mianserin Hydrochloride	
Cat. No.:	B1677120	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin hydrochloride, a tetracyclic antidepressant, has emerged as a valuable pharmacological tool for researchers studying various neurotransmitter systems.[1][2][3] Its complex and multifaceted receptor binding profile, characterized by high affinity for a range of serotonin (5-HT), histamine, and adrenergic receptors, makes it an ideal probe for dissecting the roles of these receptors in physiological and pathological processes.[1][4][5][6] This document provides detailed application notes and experimental protocols to guide researchers in utilizing mianserin hydrochloride for their in vitro and in vivo studies.

Mianserin's therapeutic effects are attributed to its antagonist or inverse agonist activity at several key receptors. [1][5] It is a potent antagonist of histamine H1 receptors, which contributes to its sedative properties. [1][5] Furthermore, it displays significant antagonism at multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and others, as well as at α 1-and α 2-adrenergic receptors. [1][2] By blocking presynaptic α 2-adrenergic autoreceptors, mianserin can enhance the release of norepinephrine. [1][4][7] Unlike many tricyclic antidepressants, mianserin has a low affinity for muscarinic acetylcholine receptors, resulting in a more favorable side-effect profile. [1]



Data Presentation: Receptor Binding Profile of Mianserin

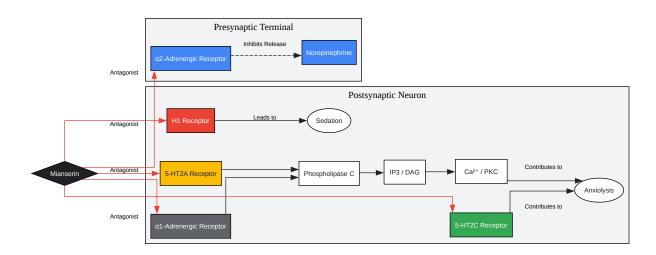
The following table summarizes the binding affinities (Ki) of mianserin for various human receptors, providing a quantitative overview of its pharmacological profile.



Receptor Family	Receptor Subtype	Ki (nM)	Reference
Serotonin	5-HT1D	Antagonist/Inverse Agonist	[1]
5-HT1F	Antagonist/Inverse Agonist	[1]	
5-HT2A	1.7	[2]	
5-HT2B	Antagonist/Inverse Agonist	[1][2]	
5-HT2C	1.7	[2]	
5-HT3	Antagonist/Inverse Agonist	[1]	
5-HT6	Antagonist/Inverse Agonist	[1]	
5-HT7	Antagonist/Inverse Agonist	[1][2]	
Histamine	H1	0.34	[2]
H2	4000 (Ki in μM)	[8]	
Adrenergic	α1	Antagonist	[1][9]
α2Α	Antagonist	[2]	
α2Β	7.57	[10]	_
α2C	Antagonist	[2]	
Opioid	к (карра)	1700	[1][7][11]
Norepinephrine	Transporter (NET)	Weak Inhibitor	[2]

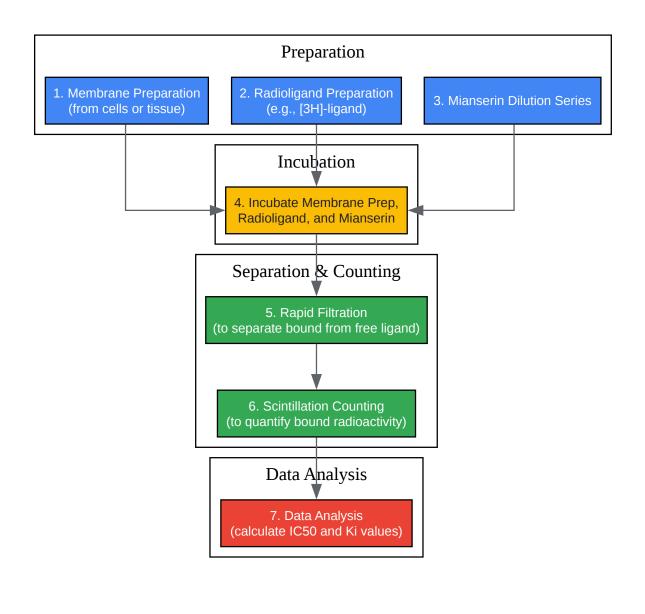
Mandatory Visualizations





Antagonist







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Mianserin Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mianserin: A decade of scientific development PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mianserin hydrochloride, activity at 5-HT2, H1 and alpha2 receptors (CAS 21535-47-7) |
 Abcam [abcam.com]
- 7. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mianserin [drugcentral.org]
- 11. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mianserin Hydrochloride: A Versatile Tool for Probing Receptor Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677120#mianserin-hydrochloride-as-a-tool-for-studying-receptor-pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com